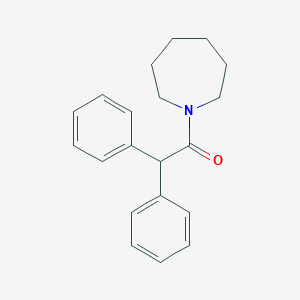

1-(Diphenylacetyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-(azepan-1-yl)-2,2-diphenylethanone |

InChI |

InChI=1S/C20H23NO/c22-20(21-15-9-1-2-10-16-21)19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19H,1-2,9-10,15-16H2 |

InChI Key |

IPMUNPXDIIXJQE-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Diphenylacetyl Azepane

Strategies for Amide Bond Formation to the Azepane Nitrogen

The construction of the central amide linkage in 1-(Diphenylacetyl)azepane is the cornerstone of its synthesis. This transformation involves the nucleophilic attack of the secondary amine of the azepane ring on an activated form of diphenylacetic acid. Various methods have been developed for amide bond formation, ranging from classical reactions involving highly reactive intermediates to modern catalytic systems designed for efficiency and broad substrate scope. d-nb.infoacsgcipr.org

Acylation of Azepane with Diphenylacetic Acid Derivatives

A primary and straightforward strategy for synthesizing this compound is the acylation of the azepane nitrogen with a suitable derivative of diphenylacetic acid. This approach leverages the inherent nucleophilicity of the secondary amine in the azepane ring. The choice of the diphenylacetic acid derivative is crucial, as it must be sufficiently reactive to undergo nucleophilic attack by the amine.

The most common method for the acylation of amines is the use of an acyl halide, such as diphenylacetyl chloride. d-nb.info This reagent is highly electrophilic and reacts readily with amines like azepane to form the desired amide bond. The reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. d-nb.info This prevents the protonation of the unreacted azepane, which would render it non-nucleophilic.

Diphenylacetyl chloride is a known reagent used in the preparation of N-substituted amides. lookchem.comganeshremedies.com Its application in the synthesis of this compound would involve the direct treatment of azepane with diphenylacetyl chloride, usually in an inert solvent and in the presence of an aqueous or organic base.

Table 1: Properties of Diphenylacetyl Chloride

| Property | Value |

| Chemical Name | Diphenylacetyl chloride |

| CAS Number | 1871-76-7 |

| Molecular Formula | C₁₄H₁₁ClO |

| Molecular Weight | 230.69 g/mol |

| Appearance | Not specified in abstracts |

| Synonyms | 2,2-diphenylacetyl chloride |

Data sourced from multiple references. lookchem.comchemsynthesis.com

An alternative to the acyl chloride method is the direct coupling of diphenylacetic acid with azepane using a coupling reagent. This approach avoids the need to first synthesize the highly reactive and often moisture-sensitive acyl chloride. Modern amide bond formation frequently employs a wide array of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with the amine under milder conditions. organic-chemistry.org

Several classes of coupling reagents are effective for this purpose:

Phosphonium-based reagents: Reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly effective for peptide coupling and general amide synthesis, including those involving sterically hindered components. csic.es

Carbodiimide reagents: While not explicitly found in the search results for this specific transformation, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are classic coupling agents.

Other reagents: Diphenylsilane has been described as a simple and sustainable coupling reagent for the direct amidation of carboxylic acids with primary and secondary amines. rsc.orgresearchgate.net Additionally, reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) are known to enable low-epimerization amide bond formation. organic-chemistry.org

The use of these reagents typically involves mixing the carboxylic acid, amine, coupling agent, and often a non-nucleophilic base in a suitable aprotic solvent.

Table 2: Examples of Coupling Reagents for Amide Bond Formation

| Reagent Name | Abbreviation | Class |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |

| n-Propanephosphonic acid anhydride | T3P | Phosphonic Anhydride |

| Diphenylsilane | - | Silane |

Utilization of Diphenylacetyl Chloride

Precursor Chemistry for the Diphenylacetyl Moiety

The synthesis of this compound is critically dependent on the availability of the diphenylacetyl precursor, namely diphenylacetic acid and its activated forms. The synthesis of these precursors is a well-established area of organic chemistry.

Diphenylacetic acid is the fundamental building block for the diphenylacetyl group. Traditional synthetic routes to phenylacetic acid derivatives often begin with toluene (B28343) derivatives, which are halogenated and then cyanated, followed by hydrolysis of the nitrile group to the carboxylic acid. google.com More contemporary methods may involve different strategies, including the functionalization of pre-existing phenylacetic acid frameworks. nih.govmdpi.com The synthesis of various substituted diphenylacetic acids has also been described in the literature. researchgate.net

Once diphenylacetic acid is obtained, it can be "activated" for amidation. Besides conversion to the acyl chloride, other activated derivatives can be prepared. For instance, diphenylacetic acid can be converted into an acyl pyrrazole, which serves as a stable, isolable activated intermediate for subsequent coupling reactions. sci-hub.se

The most common activated derivative used for acylation is diphenylacetyl chloride. lookchem.com The synthesis of acyl halides from their corresponding carboxylic acids is a standard and efficient transformation in organic synthesis. cdnsciencepub.com Typically, diphenylacetic acid is treated with a halogenating agent to convert the carboxylic acid hydroxyl group into a leaving group, which is then displaced by a halide.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): This reagent is widely used as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), it is another effective reagent that provides clean conversion with gaseous byproducts (CO, CO₂, and HCl).

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent, though it produces a solid byproduct (POCl₃) that may need to be separated.

The reaction is generally performed in an inert solvent, and upon completion, the excess reagent and solvent are removed by distillation, yielding the crude diphenylacetyl chloride, which can be purified or used directly. google.com

Table 3: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

Synthesis of Diphenylacetic Acid and its Activated Derivatives

Construction of the Azepane Ring System within this compound Synthesis

The creation of the azepane skeleton is a critical step in the total synthesis of this compound. The subsequent acylation with a diphenylacetyl group is a comparatively straightforward transformation. Therefore, the primary focus of synthetic efforts lies in the efficient and selective construction of the seven-membered azacycle.

Ring-Closing Reactions for Azepane Formation

Ring-closing reactions are a direct approach to forming the azepane ring from an acyclic precursor containing the requisite atoms. These methods involve the formation of a new carbon-nitrogen or carbon-carbon bond to complete the cyclic structure.

Intramolecular cyclization is a common strategy for the synthesis of azepanes. This approach involves a linear precursor with reactive functional groups at its termini, which can undergo a reaction to form the cyclic product.

One notable method is the intramolecular hydroamination of alkynic sulfonamides. d-nb.info This reaction, often catalyzed by transition metals like gold, involves the addition of an amine to an alkyne within the same molecule. d-nb.info For instance, a gold–triethynylphosphine complex can catalyze the 7-exo-dig cyclization of N-(6-heptyn-1-yl)-p-toluenesulfonamide to afford a tetrahydroazepine derivative in good yield. d-nb.info The reaction proceeds through the coordination of the gold catalyst to the alkyne, followed by the intramolecular nucleophilic attack of the nitrogen atom. d-nb.info

Reductive amination is another powerful tool for intramolecular cyclization. This method can be used to form the C–N bond in the final step of the synthesis. For example, the cyclization of a linear amino-aldehyde or amino-ketone precursor under reducing conditions can yield the azepane ring. nih.gov In some cases, this reaction can be part of a domino sequence, where debenzylation and intramolecular reductive amination occur in a single step under hydrogenolytic conditions. nih.gov However, the desired azepane may be a minor product, with the formation of bicyclic byproducts being a significant challenge. nih.gov

Aza-Prins cyclization offers a pathway to synthesize trans-azepanes with high diastereoselectivity. acs.org This process involves the reaction of an allylsilyl amine with an aldehyde, catalyzed by a Lewis acid such as indium(III) chloride. The reaction proceeds through the formation of an E-iminium ion, followed by a 7-endo cyclization to form a carbocation stabilized by the silicon group, which is then eliminated to yield the azepane derivative. acs.org

A nickel-catalyzed intramolecular radical tandem cyclization has also been developed for the synthesis of fused azepine derivatives. acs.org This method involves the cyclization of an alkyl bromide-tethered alkylidenecyclopropane, demonstrating the versatility of radical cyclizations in constructing complex heterocyclic systems. acs.org

| Intramolecular Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Hydroamination of Alkynic Sulfonamides | Gold–triethynylphosphine complex | 7-exo-dig cyclization, good yields for various substrates. | d-nb.info |

| Reductive Amination | Palladium on carbon, hydrogen | Can be part of a domino sequence; may lead to byproduct formation. | nih.gov |

| Silyl-aza-Prins Cyclization | Indium(III) chloride | High diastereoselectivity for trans-azepanes. | acs.org |

| Radical Tandem Cyclization | Nickel(II) catalyst | Forms fused azepine ring systems. | acs.org |

Catalysis plays a crucial role in overcoming the activation barriers associated with the formation of seven-membered rings. Transition metal catalysts, in particular, have been extensively used to facilitate the cyclization of various precursors.

Gold catalysts have proven effective in the intramolecular hydroamination of alkynes, as mentioned previously. d-nb.info The choice of ligand for the gold catalyst can significantly influence the efficiency of the cyclization. d-nb.info

Palladium catalysts are also widely used in azepane synthesis. For example, palladium-catalyzed ring expansion of spirocyclopropanes can form caprolactams and azepanes. mdpi.com Additionally, palladium-catalyzed allylic amine rearrangements can be employed for the two-carbon ring expansion of smaller rings to azepanes. rsc.org

Rhodium catalysts are utilized in sequential cyclopropanation/1-aza-Cope rearrangements of dienyltriazoles to produce fused azepine derivatives. nih.gov This highly diastereoselective process proceeds through a Rh(II)-carbenoid intermediate. nih.gov

Copper(I) catalysts have been used in the tandem amination/cyclization of fluorinated allenynes to synthesize functionalized azepines. mdpi.com This method involves the intermolecular addition of an amine to the allenyne followed by an intramolecular cyclization. mdpi.com

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Gold(I) | Hydroamination | Alkynic sulfonamide | Tetrahydroazepine | d-nb.info |

| Palladium(0) | Ring Expansion | Spirocyclopropane | Azepane/Caprolactam | mdpi.com |

| Rhodium(II) | Cyclopropanation/Aza-Cope | Dienyltriazole | Fused Dihydroazepine | nih.gov |

| Copper(I) | Amination/Cyclization | Fluorinated allenyne | Functionalized Azepine | mdpi.com |

Intramolecular Cyclization Approaches

Ring-Expansion Methodologies to Generate Azepanes

Ring-expansion reactions provide an alternative and often more efficient route to azepanes, starting from more readily available smaller ring systems like pyrrolidines and piperidines. researchgate.net These methods leverage the release of ring strain in the starting material to drive the formation of the larger azepane ring.

A common strategy for ring expansion involves the use of bicyclic intermediates. For instance, the ring expansion of trifluoromethyl-substituted pyrrolidines can lead to the synthesis of 4-substituted α-trifluoromethyl azepanes. researchgate.netresearchgate.net This process often proceeds through a bicyclic azetidinium intermediate, which undergoes regioselective ring-opening by various nucleophiles. researchgate.net The regioselectivity of this ring expansion is influenced by the presence of the trifluoromethyl group. researchgate.netresearchgate.net

Palladium-catalyzed rearrangements of allylic amines offer a method for the two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. rsc.org This methodology is notable for its mild conditions and tolerance of various functional groups. rsc.org

Photochemical rearrangements can also be employed for ring expansion. A formal [5+2] cycloaddition approach involves the condensation of a pyrrolidinone with an aldehyde, followed by a photochemical Fries-like rearrangement to form an azepinone. nih.govthieme-connect.com This method provides access to functionalized azepin-4-ones. nih.gov Similarly, a dearomative photochemical rearrangement of quaternary aromatic salts can lead to mono- and polycyclic functionalized azepines. organic-chemistry.org

A dearomative ring expansion of nitroarenes has been reported as a strategy to prepare complex azepanes. nih.govmanchester.ac.uk This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system through the conversion of the nitro group into a singlet nitrene. nih.govmanchester.ac.uk

The mechanisms of ring-expansion reactions are diverse and depend on the specific reagents and substrates employed.

In the case of ring expansion via bicyclic azetidinium intermediates, the reaction is driven by the release of strain in the four-membered azetidine (B1206935) ring. researchgate.net The nucleophilic attack on the azetidinium ion can occur at different positions, leading to either the desired ring-expanded product or other isomers. The regioselectivity is often controlled by the substituents on the ring and the nature of the nucleophile. researchgate.net

The mdpi.commdpi.com-sigmatropic rearrangement, also known as the aza-Claisen rearrangement, is a key step in the ring expansion of vinylaziridines to azepines. mdpi.com This pericyclic reaction is driven by the release of strain from the three-membered aziridine (B145994) ring and proceeds in a concerted and stereoselective manner. mdpi.com

The photochemical Fries-like rearrangement of N-vinylpyrrolidinones is proposed to proceed through a Norrish-type I homolytic cleavage of the amide bond upon irradiation. thieme-connect.com The resulting biradical can then recombine in a different manner to form an imine intermediate, which tautomerizes to the final azepinone product. thieme-connect.com

Expansion from Smaller Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines)

Multicomponent Reactions Incorporating Azepane Scaffolds

Multicomponent reactions (MCRs) offer an efficient and convergent approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govacsgcipr.org These reactions are advantageous due to their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. acsgcipr.orgmdpi.com For the synthesis of structures related to this compound, MCRs that incorporate an azepane scaffold can be envisioned, although specific examples for this exact molecule are not prevalent in the literature.

One of the most versatile MCRs is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.gov A hypothetical Ugi reaction for a related structure could involve a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide. nih.gov While not directly yielding this compound, this demonstrates the potential of MCRs to create complex amides.

Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com Modifications of these classical MCRs, or the development of novel MCRs, could potentially be adapted for the direct synthesis of N-acylazepanes like this compound. For instance, a reaction involving azepane, a source of the diphenylacetyl group, and other components could be designed to construct the target molecule in a single step.

The following table summarizes some representative MCRs and their potential applicability to the synthesis of complex amide structures.

| Multicomponent Reaction | Reactants | Product Type | Potential Relevance to N-Acylazepane Synthesis |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamide | Can generate complex amides; azepane could act as the amine component. mdpi.comnih.gov |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Forms amide bonds in a multicomponent fashion. mdpi.com |

| Bucherer–Bergs Reaction | Carbonyl Compound, Cyanide, Ammonium Carbonate | Hydantoin | A method for synthesizing masked amino acid functionalities. nih.gov |

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when the starting materials contain multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, a key chemoselective challenge would arise if the azepane ring or the diphenylacetyl precursor contained other reactive functional groups. For example, if a substituted azepane with a hydroxyl group were used, acylation could potentially occur at both the nitrogen and the oxygen atoms. To achieve selective N-acylation, one might need to employ protecting groups for the hydroxyl function or choose reaction conditions that favor amide formation. The choice of acylating agent and reaction conditions plays a crucial role in directing the outcome. For instance, using an activated carboxylic acid derivative under mild basic conditions generally favors N-acylation.

Regioselectivity deals with the preference for bond formation at one position over another. For the synthesis of this compound itself, the acylation of the symmetrical azepane ring does not present a regioselective challenge. However, if a substituted azepane were used, the reaction could potentially lead to different regioisomers. For example, in Friedel-Crafts acylation reactions on substituted aromatic rings, the position of acylation is governed by the electronic and steric properties of the substituents, with a strong preference for the para position. acs.org While not a direct acylation of the azepane ring, this principle of regiocontrol is a fundamental aspect of organic synthesis.

In the context of multicomponent reactions, both chemo- and regioselectivity are often remarkably high, which is a significant advantage of these methods. acsgcipr.org The specific sequence of bond-forming events in an MCR is often highly controlled, leading to a single major product from a mixture of several reactants.

The table below outlines potential selectivity issues and control strategies in the synthesis of N-acylazepanes.

| Selectivity Type | Potential Issue | Control Strategy |

| Chemoselectivity | Competing acylation of other functional groups (e.g., -OH, -SH) on the azepane scaffold. | Use of protecting groups; optimization of reaction conditions (temperature, solvent, base); choice of a selective acylating agent. |

| Regioselectivity | Acylation of an unsymmetrically substituted azepane leading to a mixture of regioisomers. | The inherent reactivity of the different positions on the azepane ring; steric hindrance can direct the reaction to the less hindered site. |

Purification and Isolation Methodologies for N-Acylazepanes

The purification and isolation of this compound, and N-acylazepanes in general, are crucial steps to obtain the compound in high purity. The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Crystallization is a common and effective method for purifying solid compounds. If this compound is a crystalline solid, it can be purified by dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is often determined empirically.

Chromatography is a versatile and widely used purification technique. For N-acylazepanes, several chromatographic methods can be employed:

Column Chromatography: This is a standard method for purifying organic compounds. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An appropriate solvent or solvent mixture (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be used. The crude mixture is applied as a band on a TLC plate, and after development, the band corresponding to the desired product is scraped off and the compound is extracted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be utilized. This method offers high resolution and is particularly useful for separating closely related compounds.

Extraction is often used as a preliminary purification step to separate the desired product from byproducts and unreacted starting materials. For example, after the acylation reaction, an aqueous work-up can be performed to remove water-soluble impurities. The organic layer containing the product can then be washed, dried, and concentrated.

The following table summarizes common purification techniques for N-acylazepanes.

| Purification Method | Principle | Applicability |

| Crystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | For solid compounds that form well-defined crystals. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | General purpose purification for solids and oils. wur.nl |

| Preparative TLC | Separation on a layer of adsorbent, followed by physical isolation of the desired band. | Small-scale purification. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | High-purity applications, separation of isomers. |

| Extraction | Differential solubility of components in two immiscible liquid phases. | Initial work-up and removal of bulk impurities. nih.gov |

Chemical Reactivity and Transformations of 1 Diphenylacetyl Azepane

Reactivity of the Amide Linkage

The chemical behavior of 1-(Diphenylacetyl)azepane is significantly influenced by the tertiary amide bond that links the diphenylacetyl moiety to the azepane ring. This linkage is characterized by its robustness and specific reaction pathways.

Hydrolytic Stability and Mechanism

Amide bonds are the most stable among carboxylic acid derivatives, and their hydrolysis generally requires more extreme conditions than those needed for esters or acid chlorides. wikipedia.orgpressbooks.pub The hydrolysis of this compound to yield diphenylacetic acid and azepane is expected to be a slow process, necessitating heating in the presence of strong aqueous acid or base. pressbooks.pubmasterorganicchemistry.comchemguide.co.uk

The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. uokerbala.edu.iq This resonance stabilization is significant and must be overcome for cleavage to occur. The rate of hydrolysis is influenced by both steric and electronic factors. nih.gov In this compound, the considerable steric bulk of the two phenyl groups and the seven-membered ring likely hinders the approach of a nucleophile (water or hydroxide) to the carbonyl carbon, further retarding the hydrolysis rate compared to less substituted amides. nih.govmdpi.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. uokerbala.edu.iq This pathway is generally more difficult for amides than for esters because the resulting amide anion (azepanide in this case) would be a very poor leaving group. pressbooks.pub The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the azepanide anion, which then rapidly deprotonates the newly formed carboxylic acid to drive the reaction to completion. pressbooks.pub

Reductive Transformations of the Amide Carbonyl

Tertiary amides can be completely reduced to tertiary amines using powerful hydride-reducing agents. byjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides, but Lithium Aluminium Hydride (LiAlH₄) is effective. masterorganicchemistry.com

The reaction of this compound with LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would reduce the amide carbonyl group to a methylene (B1212753) group (-CH₂-). byjus.com This transformation converts the amide into the corresponding tertiary amine, 1-(2,2-diphenylethyl)azepane.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. The resulting tetrahedral intermediate, an alkoxide complex, does not eliminate the nitrogen group. Instead, the oxygen atom, complexed to the aluminum species, is expelled as a leaving group, forming a transient iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final tertiary amine product.

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | 1. LiAlH₄, THF 2. H₂O workup | 1-(2,2-Diphenylethyl)azepane | Amide to Amine Reduction |

N-Substitution Reactions on the Azepane Nitrogen (if applicable after deacylation)

Direct N-substitution on the azepane nitrogen of this compound is not feasible due to the presence of the acyl group. The nitrogen lone pair is delocalized through resonance and is not sufficiently nucleophilic. Therefore, deacylation is a prerequisite for any N-substitution reactions.

Deacylation can be achieved via the hydrolytic cleavage described in section 3.1.1, which liberates the free secondary amine, azepane. sioc-journal.cn Once formed, azepane is a nucleophilic secondary amine and can readily undergo a variety of N-substitution reactions. A common example is N-alkylation, which can be accomplished by treating azepane with an alkyl halide (e.g., benzyl (B1604629) bromide) under basic conditions. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Reactivity of the Azepane Ring System

The azepane ring is a seven-membered saturated heterocycle. Its reactivity is primarily related to its conformational properties and its general stability towards ring-opening.

Conformational Dynamics of the Seven-Membered Ring

Unlike planar six-membered aromatic rings or highly strained three- and four-membered rings, the seven-membered azepane ring is a flexible system. It exists in a dynamic equilibrium of several non-planar conformations, typically described as chair and boat forms, to minimize angular and torsional strain. researchgate.netchemistrysteps.com

The conformational dynamics of this compound are further complicated by the N-acyl group. Key conformational features include:

Amide Bond Rotation: The C-N amide bond has significant double bond character, leading to a substantial energy barrier for rotation. This results in the possible existence of distinct E/Z rotamers (conformational isomers).

Ring Inversion: The azepane ring itself can undergo inversion between different chair and boat conformations. However, in N-acylated systems, the rotation around the N-acyl bond is often coupled with the ring inversion process. The steric bulk of the diphenylacetyl group can significantly hinder these conformational changes. nih.gov

This interplay means that the molecule likely exists as a mixture of slowly interconverting conformers at room temperature, which could potentially be observed by NMR spectroscopy at different temperatures. nih.gov

| Structural Feature | Conformational Property | Implication for this compound |

|---|---|---|

| Seven-Membered Ring | Non-planar chair and boat conformations | High degree of flexibility to minimize ring strain. researchgate.net |

| Amide C-N Bond | Restricted rotation due to partial double bond character | Existence of E/Z rotamers. |

| N-Diphenylacetyl Group | High steric hindrance | Increased energy barrier for ring inversion and amide bond rotation. nih.gov |

Ring Opening Reactions and Mechanisms

The saturated azepane ring is a thermodynamically stable seven-membered ring. Unlike smaller, highly strained heterocycles such as aziridines (three-membered) or azetidines (four-membered), the azepane ring does not readily undergo ring-opening reactions under standard chemical conditions. researchgate.netnih.gov The strain relief that drives the cleavage of smaller rings is not a significant factor for azepanes.

Ring-opening of a simple, unstrained N-acylazepane would require harsh conditions or the use of specific reagents capable of cleaving robust C-N or C-C bonds. Such reactions are not common and are typically observed in more complex systems, for instance:

In fused bicyclic systems where ring strain is introduced. rsc.org

Through rearrangement reactions initiated by specific functionalities elsewhere in the molecule. rsc.orgacs.org

Using specialized reagents like strong Lewis acids under forcing conditions. nih.gov

For this compound, ring-opening of the azepane moiety is not an expected or commonly utilized transformation. The reactivity of the molecule is overwhelmingly dominated by reactions at the amide carbonyl group.

Functionalization of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, is a key structural motif in many bioactive molecules. nih.gov Its functionalization is a significant area of interest in medicinal chemistry for the development of new therapeutic agents. lifechemicals.com The conformational flexibility of the azepane ring is often crucial for its biological activity, and introducing substituents can help to favor a specific, more active conformation. lifechemicals.com

While specific studies on the direct functionalization of the azepane ring within the this compound molecule are not extensively detailed in the provided search results, general principles of azepane chemistry can be applied. The development of new and efficient methods for the selective preparation of azepane derivatives with unique substitution patterns is an active area of research. nih.gov Strategies often involve multi-step syntheses, starting from smaller ring systems and expanding them, or by cyclization reactions of appropriately functionalized linear precursors. chem-soc.sinih.govresearchgate.net For instance, photochemical dearomative ring expansion of nitroarenes has been reported as a strategy to prepare complex azepanes. nih.gov

Functionalization can occur at various positions on the azepane ring. For example, reactions can be targeted to the carbon atom alpha to the nitrogen. The synthesis of 3-bromo-1-phenylazepane-2,4-dione from 1-phenylazepane-2,4-dione demonstrates that electrophilic substitution can occur at the C-3 position of the azepane ring system. chem-soc.si

Reactivity of the Diphenylmethyl Moiety

The diphenylmethyl group, consisting of two phenyl rings attached to a single carbon atom, exhibits its own characteristic reactivity.

Electrophilic Aromatic Substitution on the Phenyl Rings

The phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. hu.edu.josavemyexams.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. makingmolecules.com The general mechanism involves the attack of the electron-rich π system of the benzene (B151609) ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq Subsequent deprotonation restores the aromaticity of the ring. makingmolecules.com

The substituent already present on the benzene ring directs the position of the incoming electrophile to either the ortho and para positions or the meta position. masterorganicchemistry.com The diphenylacetyl group attached to the azepane nitrogen is an acyl group. Acyl groups are generally considered deactivating and meta-directing for electrophilic aromatic substitution. However, the reactivity in this compound would be more complex due to the presence of the two phenyl rings on the benzylic carbon.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. hu.edu.jo

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. hu.edu.jo

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst like aluminum trichloride. makingmolecules.com

While direct examples of EAS on this compound are not provided, the principles of EAS on substituted benzenes would apply. The specific reaction conditions would determine the outcome and the position of substitution on the phenyl rings.

Reactions at the Benzylic Carbon Center

The carbon atom attached to both phenyl rings and the carbonyl group is a benzylic carbon. This position is particularly reactive due to the ability of the adjacent phenyl rings to stabilize radical and carbocation intermediates through resonance. libretexts.orgpearson.com

Key reactions at the benzylic carbon include:

Benzylic Bromination: This reaction typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) to selectively introduce a bromine atom at the benzylic position. libretexts.orgmasterorganicchemistry.com The mechanism proceeds via a resonance-stabilized benzylic radical. libretexts.org This reaction is highly selective for the benzylic C-H bond, which is weaker than other alkyl C-H bonds. masterorganicchemistry.com

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. masterorganicchemistry.comyoutube.com For alkylbenzenes, this reaction typically cleaves the alkyl chain and forms a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.org In the case of this compound, the benzylic carbon is quaternary and lacks a hydrogen atom, making it resistant to this type of oxidation. libretexts.org However, α-hydroxylation of the benzylic carbon of related N-diphenylacetyl amides has been achieved using a base-catalyzed auto-oxidation with molecular oxygen. mdpi.com

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound can be achieved by modifying the different parts of the molecule. Derivatization is a key strategy in drug discovery to enhance the properties of a lead compound. nih.govgoogle.com

Table 1: Potential Derivatization Strategies for this compound

| Molecular Moiety | Derivatization Strategy | Potential Reagents and Conditions | Resulting Functional Group/Analogue |

| Azepane Ring | N-Deacylation followed by N-alkylation/acylation | Acid or base hydrolysis; Alkyl halides, acyl chlorides | Varied N-substituted azepanes |

| Ring functionalization | Multi-step synthesis from precursors | Substituted azepane rings | |

| Diphenylmethyl Moiety | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃; SO₃/H₂SO₄ | Nitro, halo, or sulfo-substituted phenyl rings |

| Benzylic functionalization (if applicable) | NBS/light (for bromination on related structures with benzylic H) | Benzylic bromide (on suitable substrates) | |

| Amide Carbonyl | Reduction | LiAlH₄, BH₃ | Amine (reduction of the amide) |

One approach involves the derivatization of the azepane nitrogen. While the existing amide bond is stable, it could potentially be cleaved under harsh conditions to yield diphenylacetic acid and azepane. The resulting secondary amine of the azepane could then be reacted with a variety of electrophiles to introduce different substituents.

Another strategy focuses on modifying the phenyl rings via electrophilic aromatic substitution as described previously. This would lead to analogues with substituents on the aromatic rings, potentially altering their electronic and steric properties.

Furthermore, derivatization can be achieved by reacting the carbonyl group of the amide. For instance, reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride would yield 1-(2,2-diphenylethyl)azepane.

The synthesis of complex heterocyclic systems can also be approached through multi-component reactions or cascade reactions, where multiple bonds and rings are formed in a single pot. acs.org Such strategies could be envisioned for the synthesis of highly functionalized analogues of this compound.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Assignment

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical characterization. Different spectroscopic methods probe specific molecular properties, and their combined application allows for an unambiguous structural determination of compounds like 1-(Diphenylacetyl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each nucleus, revealing how atoms are connected.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the diphenylacetyl group and the azepane ring. Due to the restricted rotation around the amide bond, the protons on the azepane ring may show complex splitting patterns and temperature-dependent behavior. researchgate.net For instance, the protons on the carbons adjacent to the nitrogen atom would likely appear as separate signals at room temperature, coalescing at higher temperatures as the rotational barrier is overcome. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group would be readily identifiable by its characteristic downfield chemical shift. The aromatic carbons of the two phenyl rings and the aliphatic carbons of the azepane ring would also appear in their respective expected regions. The number of signals in both ¹H and ¹³C NMR spectra confirms the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.0 - 7.5 | 125 - 145 |

| Methine Proton (CH) | 4.5 - 5.5 | 50 - 60 |

| Azepane Protons (CH₂) | 1.5 - 3.8 | 25 - 50 |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. irjmets.comwikipedia.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that acts as a molecular fingerprint. europa.eu

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the amide linkage, typically appearing in the region of 1630-1680 cm⁻¹. chem-soc.si Other characteristic absorptions would include those for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the azepane ring (around 2850-2960 cm⁻¹). pg.edu.pl The presence of these key absorption bands provides clear evidence for the diphenylacetyl and azepane moieties within the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-N | Stretch | 1000 - 1350 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. nih.gov In a mass spectrometer, a molecule is ionized and then separated based on its mass-to-charge ratio.

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. For example, cleavage of the bond between the carbonyl group and the azepane nitrogen could lead to the formation of a diphenylketene (B1584428) radical cation and an azepane cation, both of which would be observed as distinct peaks in the spectrum. The fragmentation of the azepane ring itself can also produce a characteristic series of ions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement in the solid state. libretexts.organton-paar.com

Principles of Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a technique that relies on the ordered arrangement of molecules within a crystal lattice. libretexts.org When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. libretexts.org The intensities and positions of these diffracted beams are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern mathematically, a three-dimensional electron density map of the molecule can be generated, from which the precise coordinates of each atom can be determined. anton-paar.com

Analysis of Molecular Conformation and Intermolecular Interactions

The data obtained from X-ray crystallography provides a wealth of information about the molecular structure of this compound. It confirms the bond lengths, bond angles, and torsional angles within the molecule with high precision. This allows for a detailed analysis of the conformation of the seven-membered azepane ring, which can adopt various non-planar conformations such as a chair, boat, or twist-chair.

Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that hold the crystal together. This detailed structural information is crucial for understanding the physical properties of the compound in the solid state. The structure and stereochemistry of similar azepane derivatives have been successfully confirmed using this technique. rsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to the synthesis and analysis of this compound, enabling both the monitoring of reaction progress and the isolation and purity verification of the final product. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from starting materials, reagents, and byproducts.

Thin Layer Chromatography (TLC) for Reaction Monitoringrsc.org

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the amidation reaction that yields this compound. This reaction typically involves the coupling of diphenylacetic acid or its activated derivative (like diphenylacetyl chloride) with azepane. By spotting the reaction mixture on a TLC plate at various time points, the consumption of reactants and the formation of the product can be qualitatively assessed.

The stationary phase is almost universally silica (B1680970) gel pre-coated on a support like aluminum or glass. nih.gov The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. For N-acyl derivatives like this compound, a mixture of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or chloroform/methanol, is commonly employed. mdpi.comrsc.org

The starting materials, diphenylacetic acid (polar) and azepane (very polar, often stays at the baseline or requires a highly polar eluent), have different retention factor (Rf) values compared to the less polar product, this compound. The product, being a tertiary amide, is significantly less polar than the parent carboxylic acid and amine. As the reaction proceeds, the spots corresponding to the starting materials diminish in intensity, while the spot for the product appears and intensifies. Visualization is typically achieved under UV light (254 nm), which reveals the aromatic diphenyl groups, or by staining with an appropriate agent like potassium permanganate (B83412) or iodine. nih.gov

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Typical Rf Value | Comments |

|---|---|---|

| Diphenylacetic Acid | 0.20 - 0.30 | Starting material; polar carboxylic acid. |

| Azepane | 0.0 - 0.10 | Starting material; highly polar amine, often streaks or remains at the origin. |

| This compound | 0.60 - 0.75 | Product; significantly less polar than starting materials. |

Column Chromatography for Purification

Following the completion of the reaction, column chromatography is the standard method for the purification of this compound on a preparative scale. rsc.orgnih.gov This technique allows for the separation of the desired product from unreacted starting materials, reagents, and any side products formed during the reaction.

The most common stationary phase is silica gel (40-63 µm particle size). rsc.org The crude reaction mixture is loaded onto the top of the silica gel column, and a solvent (mobile phase) is passed through the column. A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. researchgate.net This allows for the sequential elution of compounds based on their polarity. Non-polar impurities will elute first, followed by the product of intermediate polarity, this compound. The highly polar starting materials and byproducts remain adsorbed to the silica gel and are eluted last with a highly polar solvent mixture. researchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Illustrative Column Chromatography Purification Protocol for this compound

| Step | Mobile Phase (Hexane:Ethyl Acetate) | Compound Eluted |

|---|---|---|

| 1. Column Packing and Loading | 100% Hexane | - |

| 2. Elution of Non-polar Impurities | 95:5 | Non-polar byproducts. |

| 3. Elution of Product | 90:10 to 70:30 (Gradient) | This compound. |

| 4. Column Flushing | 50:50 to 100% Ethyl Acetate | Unreacted diphenylacetic acid and other polar impurities. |

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of this compound. researchgate.nettorontech.com It offers high resolution, sensitivity, and quantitative accuracy. For compounds of this nature, Reversed-Phase HPLC (RP-HPLC) is the most common mode. embrapa.br

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is polar. The sample is dissolved in a suitable solvent and injected into the system. Less polar compounds have a stronger affinity for the stationary phase and thus have longer retention times, while more polar compounds elute earlier. The diphenylacetyl moiety in the molecule contains two phenyl rings, which act as a strong chromophore, making UV detection a highly effective and sensitive method for analysis, typically in the range of 210-260 nm. lew.ronih.gov The purity of the sample is determined by integrating the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Instrument | HPLC with UV-Vis or Diode Array Detector (DAD) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~5-7 minutes |

Theoretical and Computational Chemistry of 1 Diphenylacetyl Azepane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of compounds like 1-(diphenylacetyl)azepane. nih.govjustia.com These methods allow for the detailed investigation of the molecule's electronic characteristics and the nature of its chemical bonds, which are governed by the interplay between the azepane ring and the N-acyl substituent. researchgate.net

The electronic structure of this compound is defined by the combination of the saturated heterocyclic amine ring and the diphenylacetyl group. The nitrogen atom of the azepane ring acts as an electron-donating group, while the acetyl moiety, flanked by two phenyl rings, is electron-withdrawing. This electronic push-pull mechanism across the N-acyl bond significantly influences the molecule's charge distribution, dipole moment, and chemical reactivity.

| Property | Predicted Characteristic | Methodology/Basis |

|---|---|---|

| HOMO Energy | Relatively high, localized primarily on the azepane nitrogen and phenyl rings. | DFT calculations on similar amine and aromatic systems suggest these are electron-rich centers. scirp.orgmdpi.com |

| LUMO Energy | Relatively low, localized on the carbonyl group and the π-system of the diphenylacetyl moiety. | The carbonyl group is a known electron acceptor, lowering the LUMO energy. mdpi.com |

| HOMO-LUMO Gap | Moderate, suggesting a balance of kinetic stability and potential reactivity. | The energy gap is a key indicator of chemical stability in quantum chemical calculations. scirp.org |

| Dipole Moment | Significant, oriented along the N-C=O axis due to charge separation. | Amide bonds possess substantial dipole moments. Calculations on related heterocyclic amides confirm this. researchgate.net |

| N-C(O) Bond Order | Greater than 1.0, indicating partial double bond character. | Studies on related amides show significant π-bond character in the C-N bond due to resonance. cdnsciencepub.com |

Molecular Orbital (MO) theory describes the delocalization of electrons across the entire molecule, providing a more complete picture of bonding than simple Lewis structures. libretexts.orgethz.chmanchester.ac.uk For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate reactivity.

The HOMO is expected to be largely centered on the azepane nitrogen and the π-systems of the phenyl rings, reflecting the locations of the most available electrons. The LUMO, on the other hand, would likely be concentrated on the antibonding π* orbital of the carbonyl group. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity. scirp.org A smaller gap generally implies higher reactivity. The application of MO theory can also help interpret UV-visible spectra, as electronic transitions often occur from the HOMO to the LUMO or other low-lying unoccupied orbitals. ethz.ch

Electronic Structure Analysis

Conformational Analysis and Energy Landscapes

The inherent flexibility of the seven-membered azepane ring, combined with the rotational freedom of the bulky N-acyl group, results in a complex potential energy surface for this compound with multiple local minima. Conformational analysis aims to identify these stable structures and the energy barriers that separate them. libretexts.orgnih.gov

The unsubstituted azepane ring is known to exist in several low-energy conformations, most commonly variations of twist-chair (TC) and chair (C) forms. A computational study identified seven distinct clusters of azepane ring conformations within 3 kcal/mol of the global minimum, highlighting its flexibility. researchgate.net The introduction of a large N-diphenylacetyl substituent is expected to significantly influence the conformational equilibrium. The steric bulk of the diphenylacetyl group will likely favor conformations that minimize steric hindrance with the ring's hydrogen atoms.

In substituted azepanes, the interplay of various steric and electronic effects determines the dominant conformation. google.comcas.org For N-acyl azepanes, the planarity of the amide group imposes a significant constraint. The azepane ring must adopt a conformation that can accommodate this planar group while minimizing unfavorable steric interactions. Molecular modeling of azepane-containing peptides has shown that the ring can effectively induce specific secondary structures, demonstrating its conformational influence. csic.es It is plausible that the twist-chair conformation remains the most populated for this compound, as it offers multiple positions for substituents to minimize steric strain.

| Conformation | General Relative Energy (Unsubstituted) | Predicted Impact of N-Diphenylacetyl Group |

|---|---|---|

| Twist-Chair (TC) | Lowest | Likely to remain the most stable family of conformers, offering flexibility to reduce steric clash. |

| Chair (C) | Low | May be destabilized due to increased 1,4- and 1,5-diaxial-type interactions with the bulky acyl group. |

| Boat (B) | Higher | Generally less stable due to eclipsing interactions; unlikely to be significantly populated. |

| Twist-Boat (TB) | Intermediate | May serve as a transition state between other conformations. |

The bond between the azepane nitrogen and the carbonyl carbon (the N-acyl bond) has a partial double bond character due to amide resonance. This restricts rotation, leading to a significant rotational barrier. cdnsciencepub.com This rotation interconverts two planar conformers (cis and trans), although in tertiary amides like this compound, these terms refer to the geometry around the N-C(O) bond. The barrier to rotation in amides typically falls in the range of 15–23 kcal/mol. researchgate.net

The magnitude of this barrier is influenced by both steric and electronic factors. In this compound, the bulky diphenylacetyl group and the azepane ring create considerable steric hindrance in the transition state for rotation, where the resonance is broken and the nitrogen atom becomes more pyramidal. csic.es Computational studies on other N-acyl systems have shown that the transition state energy is highly sensitive to the steric bulk of the substituents on both the nitrogen and the acyl carbon. scispace.com Therefore, a substantial rotational barrier is expected for this compound, likely in the upper end of the typical range for amides. This would result in slow conformational exchange on the NMR timescale at room temperature.

Ring Conformations of the Azepane System

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations are excellent for determining the energies of static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. scirp.orgchemscene.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the full conformational space available to a flexible molecule like this compound. wikipedia.org

An MD simulation of this compound would reveal the preferred conformations in a simulated solvent environment and the pathways and frequencies of transitions between them. By tracking the dihedral angles of the azepane ring and the N-acyl bond over time, one could construct a free energy landscape, mapping the low-energy basins (stable conformations) and the saddle points (transition states) that connect them. This approach is particularly valuable for large, flexible molecules where simply calculating all possible static conformers is computationally prohibitive. nih.gov For instance, MD simulations have been successfully used to analyze the conformational preferences of azepane-containing peptides, demonstrating that such molecules are strong inducers of specific structural motifs like β-turns. csic.es A similar simulation for this compound would provide invaluable insight into its three-dimensional structure and dynamic behavior in solution.

Reaction Mechanism Studies through Computational Modeling

No published data is available.

Electrostatic Potential Surface Analysis

No published data is available.

Future Research Directions and Methodological Innovations

Development of Novel Stereoselective Synthetic Routes

The stereoselective synthesis of cyclic compounds, including azepane derivatives, is a significant area of research in organic chemistry. rsc.org Methodologies often focus on controlling the three-dimensional arrangement of atoms, which is crucial for the biological activity of many molecules. Strategies for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For instance, piperidine (B6355638) ring expansion has been reported as a method for preparing diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org Such strategies could theoretically be adapted for the synthesis of specific stereoisomers of 1-(Diphenylacetyl)azepane. The development of such routes would be essential for any future investigation into its chiroptical properties or stereospecific biological activities.

Exploration of Organocatalytic and Metal-Catalyzed Transformations

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has emerged as a powerful tool in asymmetric synthesis. mdpi.comrsc.orgrsc.org For a hypothetical synthesis involving this compound, organocatalytic methods could be explored for various bond-forming reactions. For example, cascade reactions initiated by organocatalysts can lead to the rapid construction of complex molecular architectures from simple starting materials. mdpi.com

Metal-catalyzed transformations are fundamental to modern organic synthesis, enabling a wide array of reactions. nih.govnih.govrsc.org Transition metals like palladium, copper, nickel, and rhodium are frequently used to catalyze cross-coupling reactions, hydrogenations, and C-H functionalizations. nih.govnih.gov In the context of this compound, metal catalysis could be envisioned for the late-stage functionalization of the azepane or diphenylacetyl moieties, allowing for the creation of a library of analogues for structure-activity relationship studies. For example, palladium-catalyzed ring expansion of spirocyclopropanes is a known method for forming azepanes. mdpi.com

Advanced Spectroscopic Techniques for Detailed Structural Insights

The unambiguous characterization of novel compounds relies on a suite of advanced spectroscopic techniques. univ-lille1.frnih.govsouthampton.ac.ukarxiv.org

| Spectroscopic Technique | Information Provided | Potential Application to this compound |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, stereochemistry, and conformational analysis. | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR would be essential to confirm the structure of this compound and determine the relative stereochemistry of any stereocenters. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Would identify the characteristic carbonyl stretch of the acetyl group and other key functional groups. |

| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Would provide definitive proof of structure and stereochemistry if a suitable crystal can be obtained. nih.gov |

These techniques, often used in combination, provide a comprehensive picture of a molecule's structure and are standard practice in the characterization of new chemical entities. mdpi.com

Application of Machine Learning in Predicting Reactivity and Synthesis Pathways

In recent years, machine learning (ML) has become an increasingly valuable tool in chemical research. researchgate.net ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govchemrxiv.orgmdpi.com

For a molecule like this compound, ML could be applied in several ways:

Reactivity Prediction: An ML model could predict how this compound might react with a variety of reagents, accelerating the discovery of new derivatives. nih.gov

Synthesis Planning: Retrosynthetic analysis software, powered by ML, could propose potential synthetic pathways to the target molecule.

Property Prediction: ML models can also predict various physicochemical and biological properties, which could help to prioritize which analogues to synthesize and test in a drug discovery context.

This data-driven approach has the potential to significantly reduce the time and resources required for chemical research. chemrxiv.org

Design and Synthesis of Mechanistically Informative Analogues

To understand the potential mode of action or structure-activity relationships of a new compound, chemists often design and synthesize a series of related molecules, or analogues. For this compound, mechanistically informative analogues could be designed to probe specific interactions. For example, modifying the diphenylacetyl group or altering the substitution pattern on the azepane ring could provide insights into how the molecule interacts with a biological target. The synthesis of such analogues would likely draw upon a variety of modern synthetic methods, including those mentioned in the preceding sections. The concept of "privileged structures," molecular frameworks that can provide ligands for diverse receptors, often guides the design of such analogues. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.